![molecular formula C15H23NO B027175 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol CAS No. 110901-82-1](/img/structure/B27175.png)
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly referred to as DPCPX and is primarily used as a selective antagonist for adenosine A1 receptors.
Wirkmechanismus
The mechanism of action of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves its selective binding to adenosine A1 receptors. This binding inhibits the activation of these receptors by adenosine, which in turn leads to the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This mechanism of action has been shown to have potential therapeutic applications in various diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This has been shown to have various effects on the body, including the inhibition of neurotransmitter release, the reduction of oxygen demand in the heart, and the prevention of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in lab experiments is its selective binding to adenosine A1 receptors. This allows for the investigation of the specific effects of adenosine A1 receptor inhibition without affecting other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Huntington's disease. Another direction is the development of more soluble analogs of this compound to improve its administration in lab experiments. Additionally, further research can be conducted to investigate the potential side effects of this compound and to optimize its dosage and administration.
Synthesemethoden
The synthesis method of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves the reaction of 2-bromo-4'-nitroacetophenone with cyclopropylamine to obtain 2-(cyclopropylamino)-4'-nitroacetophenone. This intermediate compound is then reduced to 2-(cyclopropylamino)-4'-aminophenol using palladium on carbon catalyst. Finally, the compound is subjected to a resolution process using a chiral acid to obtain 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in its purest form.
Wissenschaftliche Forschungsanwendungen
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol has been extensively studied in the field of pharmacology due to its potential as a selective adenosine A1 receptor antagonist. This compound has been used in various research studies to investigate its potential therapeutic applications in different diseases such as Parkinson's disease, epilepsy, and ischemic heart disease.
Eigenschaften
CAS-Nummer |
110901-82-1 |
|---|---|
Produktname |
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-9-16(10-4-2)14-11-13(14)12-7-5-6-8-15(12)17/h5-8,13-14,17H,3-4,9-11H2,1-2H3/t13-,14+/m0/s1 |
InChI-Schlüssel |
LARFBOKVMNMLSW-UONOGXRCSA-N |
Isomerische SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC=CC=C2O |
SMILES |
CCCN(CCC)C1CC1C2=CC=CC=C2O |
Kanonische SMILES |
CCCN(CCC)C1CC1C2=CC=CC=C2O |
Synonyme |
2-(2-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 2-OH-DPCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



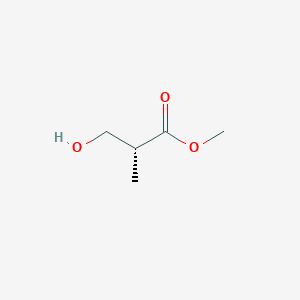
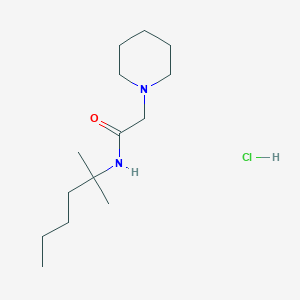
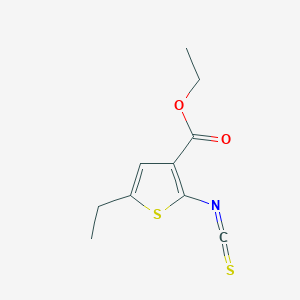
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
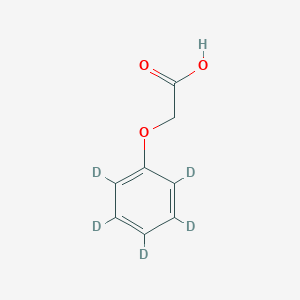
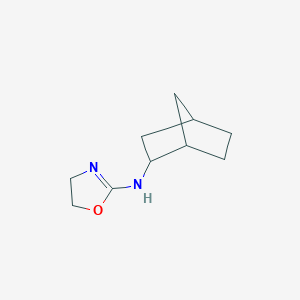
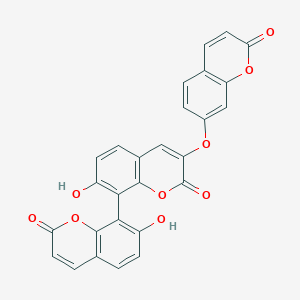
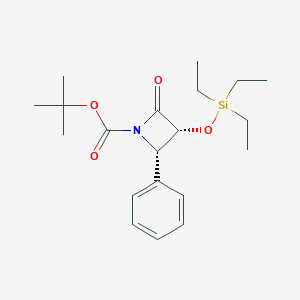
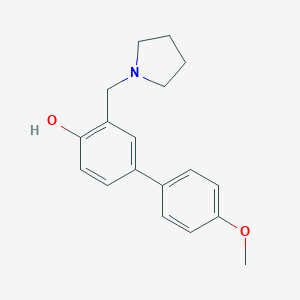
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
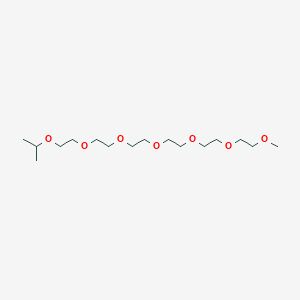
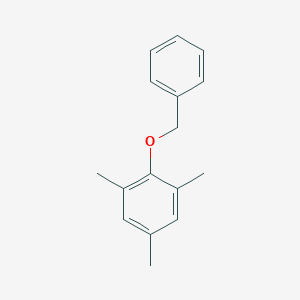
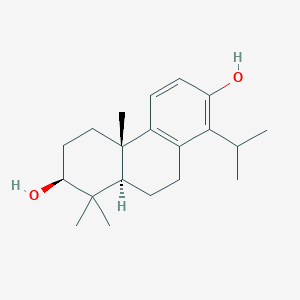
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)